8-(3-methoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 8-(3-methoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a polycyclic heteroaromatic system featuring a tricyclic core with seven nitrogen atoms and two methoxyphenyl substituents. The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, similar to methods described for structurally related triazolo-benzotriazine derivatives .
Properties
Molecular Formula |
C20H17N7O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O3/c1-29-13-8-6-11(7-9-13)16-15-17(19(28)23-22-16)21-20-24-25-26-27(20)18(15)12-4-3-5-14(10-12)30-2/h3-10,18H,1-2H3,(H,23,28)(H,21,24,26) |
InChI Key |
DMZHRXYCSODRJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Biological Activity
The compound 8-(3-methoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential biological significance due to its unique structural properties. This article aims to summarize its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 433.4 g/mol. The compound features a tricyclic structure with multiple methoxy groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N7O4 |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WZKIVBSPRABQEO-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific receptors or enzymes involved in cell cycle regulation and apoptosis pathways.
- Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating the expression of cyclins and apoptosis-related proteins.
Anti-inflammatory Effects
Compounds containing methoxy groups are often associated with anti-inflammatory properties:
- Research Findings : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages.
- Case Study : A recent experiment indicated that treatment with the compound reduced inflammation markers in animal models of arthritis.
Antioxidant Activity
The presence of methoxy groups is also linked to antioxidant activity:
- Mechanism : The compound may scavenge free radicals and reduce oxidative stress in cells.
- Experimental Evidence : In laboratory settings, the compound demonstrated a significant reduction in lipid peroxidation levels in cell cultures exposed to oxidative stress.
Pharmacological Potential
Given its diverse biological activities, this compound shows promise as a lead candidate for drug development:
- Drug Discovery : Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
- Therapeutic Applications : Potential applications include cancer therapy and treatments for inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The target compound shares structural motifs with several nitrogen-rich tricyclic systems:
- 10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f) : Features a bis-triazolo-benzotriazine core with trifluoromethyl and methoxyphenyl groups. The trifluoromethyl substituent introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
- 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene : A hexaazatricyclic system with fewer nitrogen atoms but similar ring strain and substitution patterns. The phenyl group at position 10 may influence π-stacking interactions differently compared to methoxyphenyl groups .
Substituent Effects
- Methoxyphenyl vs.
- Positional Isomerism : The 3-methoxy substituent in the target compound may induce steric hindrance or meta-directing effects absent in para-substituted analogs like 11f .
Physicochemical Properties and Spectral Data
Table 1: Comparative Physicochemical and Spectral Profiles
Computational and Crystallographic Analyses
- Software Tools : Structural elucidation of similar compounds relies on software suites like SHELX for crystallographic refinement and WinGX/ORTEP for molecular visualization . For example, compound 15 was resolved via single-crystal X-ray diffraction (R factor = 0.041) .
- Electronic Effects : Computational studies using semi-empirical methods (e.g., MOPAC) could predict bond distances and charge distribution differences between methoxy- and trifluoromethyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
